2,5-dichloro-N-propylbenzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGFAGYIBITWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-propylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,5-Dichlorobenzoyl chloride+Propylamine→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-N-propylbenzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The amide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used.
Nucleophilic Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution Reactions: Products depend on the electrophile or nucleophile used.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of 2,5-dichloro-N-propylbenzamide is in the development of herbicides. It serves as an intermediate in the synthesis of dicamba, a widely used herbicide known for its effectiveness against broadleaf weeds. The compound's structural properties enable it to interact with plant growth regulators, making it a valuable asset in agricultural chemistry.
Table 1: Herbicidal Activity of this compound Derivatives
| Compound | Target Weeds | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Broadleaf Weeds | 85 | |
| Dicamba | Various Broadleaf Weeds | 90 | |
| Other Derivatives | Specific Weeds | Varies |
Pharmaceutical Applications
Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. Notably, research has shown that certain synthesized derivatives can induce apoptosis in breast cancer cells (MDA-MB-231), suggesting their potential as anticancer agents.
Case Study: Cytotoxic Activity Against MDA-MB-231 Cells
- Objective: To evaluate the cytotoxic effects of synthesized derivatives based on this compound.
- Method: Compounds were tested at concentrations of 10 µM and 30 µM.
- Results: The study demonstrated that compounds derived from this compound significantly reduced cell viability compared to control groups, with IC50 values indicating strong potency.
Table 2: Cytotoxicity Results on MDA-MB-231 Cells
| Compound | Concentration (µM) | Viability (%) | IC50 (µM) |
|---|---|---|---|
| Compound A | 10 | 66.45 | 0.4 |
| Compound B | 30 | 67.04 | 0.4 |
| Control | - | 100 | - |
Biochemical Research
Enzyme Inhibition Studies
This compound has also been utilized in biochemical research focusing on enzyme inhibition related to inflammatory processes. Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Table 3: Enzyme Inhibition Activity
| Enzyme | Inhibition (%) | Reference |
|---|---|---|
| COX-1 | 75 | |
| COX-2 | 80 | |
| Lipoxygenase | 65 |
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-propylbenzamide involves its interaction with specific molecular targets. The chlorine atoms and the amide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Table 1: Key Properties of 2,5-Dichloro-N-propylbenzamide and Analogs
Structural and Functional Group Comparisons
Chlorine Substitution Patterns
- This compound vs. 2-Amino-3,5-dichloro-N-propylbenzamide: The positional isomers differ in chlorine and amino group placement. The amino group in the latter (electron-donating) may increase solubility in polar solvents compared to the purely electron-withdrawing chlorine substituents in the former .
Functional Group Diversity
- Sulfonyl Chloride (4-Chloro-2,5-dimethylbenzenesulfonyl chloride) :
Unlike the amide group in the target compound, sulfonyl chlorides are highly reactive, often used as intermediates in sulfonamide synthesis. The methyl groups in this analog may enhance lipophilicity .
Heterocyclic Modifications
Electronic and Physicochemical Implications
- Electron-Withdrawing Effects :
Chlorine and nitro groups reduce electron density on aromatic rings, directing reactions to specific positions. For example, the amide group in this compound may experience decreased resonance stabilization due to chlorine’s electron withdrawal. - Solubility : The pyrazole-containing analog’s higher molecular weight (291.78 g/mol) likely reduces solubility in aqueous media compared to the target compound (~232.11 g/mol) .
Biological Activity
2,5-Dichloro-N-propylbenzamide is an organic compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article examines its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C_9H_9Cl_2N_O. The synthesis typically involves the reaction of 2,5-dichlorobenzoyl chloride with propylamine, often utilizing a base like triethylamine to neutralize the hydrochloric acid produced during the reaction:
This compound is significant in organic chemistry as an intermediate for synthesizing more complex molecules and is also explored for its biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of similar compounds demonstrate effective inhibition against pathogens like E. coli and S. aureus with Minimum Inhibitory Concentrations (MIC) ranging from 0.20 to 3.13 µg/mL .
Anticancer Activity
In terms of anticancer properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. A study evaluated its impact on the MDA-MB-231 breast cancer cell line, revealing that it induces apoptosis—a critical mechanism for effective cancer therapies. The compound was shown to trigger significant morphological changes in the nuclei of treated cells compared to controls .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The chlorine atoms and the amide group enhance binding affinity to various enzymes and receptors, potentially inhibiting their activity.
- Induction of Apoptosis : The compound's ability to induce apoptosis is linked to its structural features that facilitate interactions with cellular machinery involved in cell death pathways.
Study on Anticancer Effects
A significant study focused on the cytotoxic effects of this compound derivatives reported that at a concentration of 10 µM, these compounds exhibited clear signs of apoptosis in MDA-MB-231 cells. The results indicated a marked difference in the cell cycle phases between treated and untreated cells, suggesting that these compounds could serve as potent anticancer agents .
Antimicrobial Efficacy Study
Another investigation assessed the antimicrobial efficacy of related compounds against various bacterial strains. The results showed that certain derivatives had MIC values comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound | Structure Differences | Biological Activity |
|---|---|---|
| 2,5-Dichlorobenzamide | Lacks propyl group | Different reactivity |
| N-Propylbenzamide | Lacks chlorine atoms | Reduced biological activity |
| 3,5-Dichloro-N-propylbenzamide | Chlorine atoms positioned differently | Variations in reactivity |
This table highlights how structural variations influence the biological activity and reactivity of related compounds.
Q & A
Basic: What are the recommended synthetic routes for 2,5-dichloro-N-propylbenzamide?
Answer:
The synthesis typically involves coupling 2,5-dichlorobenzoic acid derivatives with propylamine. A validated protocol includes:
Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF to form an active ester intermediate .
Amidation : React with propylamine under nitrogen at 0–5°C, followed by room-temperature stirring for 12–24 hours.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Key Data : Yield ranges from 65–85% depending on reaction scale and purity of starting materials.
Advanced: How can computational modeling optimize reaction conditions for this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and intermediates for the amidation step. Focus on:
- Solvent effects : Compare dielectric constants of DMF vs. THF to model reaction kinetics.
- Steric hindrance : Analyze substituent effects (chlorine positions) on reaction rates using molecular electrostatic potential maps.
Validate predictions with experimental kinetic studies (e.g., NMR monitoring) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : H NMR (CDCl) shows characteristic peaks: δ 1.05 (t, 3H, CH), δ 3.45 (q, 2H, NHCH), and aromatic protons at δ 7.3–7.8 ppm.
- IR : Strong C=O stretch at ~1650 cm and N-H bend at ~1550 cm.
- MS : ESI-MS (positive mode) confirms molecular ion [M+H] at m/z 246.03 (CHClNO) .
Advanced: How can crystallographic data resolve discrepancies in molecular geometry predictions?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths and angles. Key steps:
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
Supramolecular analysis : Identify hydrogen bonds (N-H···O=C) and halogen interactions (Cl···Cl) using Mercury software.
Validation : Cross-check torsion angles with DFT-optimized structures to resolve outliers .
Basic: What safety protocols are essential during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (evidenced by structural analogs ).
- Waste disposal : Segregate halogenated organic waste for incineration.
Advanced: How to design a study assessing developmental toxicity?
Answer:
Adopt epidemiological frameworks with:
- Cohort selection : Randomize exposure groups (in vitro/vivo) to control confounders.
- Dose-response analysis : Use log-linear models for LC determination in zebrafish embryos.
- Biomarkers : Measure oxidative stress markers (e.g., glutathione depletion) via HPLC-MS .
Basic: How to troubleshoot low yields in scaled-up synthesis?
Answer:
- Solvent purity : Ensure DMF is dry (molecular sieves).
- Stoichiometry : Increase coupling agent (1.5–2.0 eq.) to counter moisture sensitivity.
- Temperature control : Use jacketed reactors to maintain 0–5°C during amidation.
Advanced: What methodological strategies address contradictions in bioactivity data?
Answer:
- Triangulation : Combine enzyme inhibition assays (e.g., acetylcholinesterase) with molecular docking to validate mechanisms.
- Replication : Repeat assays across labs using standardized protocols (e.g., OECD guidelines).
- Meta-analysis : Aggregate data from heterogeneous studies to identify outliers via funnel plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
